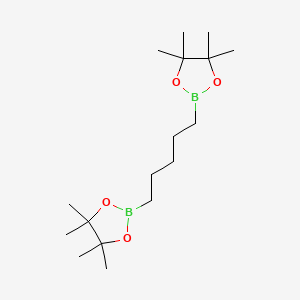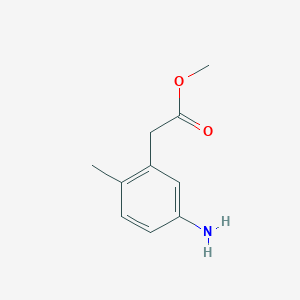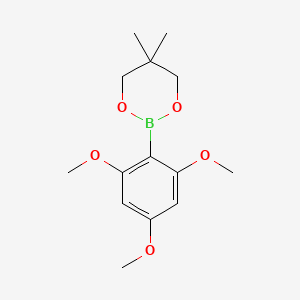
(2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Influenza Neuraminidase Inhibitors
One significant application of related structures to the specified compound involves the design and synthesis of influenza neuraminidase inhibitors. A study describes the development of potent inhibitors using a pyrrolidine core structure. These inhibitors, including a compound with similar trifluoroacetyl functionality, showed high potency against influenza neuraminidase, demonstrating the relevance of such structures in antiviral research (Wang et al., 2001).
Chemical Synthesis and Structural Analysis
The compound and its analogs have been utilized in various chemical syntheses and structural analyses. For example, studies have explored acid-catalyzed ring-opening reactions leading to the formation of new substituted compounds, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Gazizov et al., 2015). Another study highlights the protective and directing role of specific groups in the synthesis of pyrrole derivatives, emphasizing the strategic functionalization of pyrrolidine for synthesizing various organic compounds (Chadwick & Hodgson, 1983).
Novel Synthetic Methods
Research also includes the development of novel synthetic methods for creating pyrrolidine derivatives with trifluoroacetyl groups. These methods enable the efficient synthesis of compounds with potential biological activity, highlighting the importance of such structures in medicinal chemistry (Khlebnikov et al., 2018).
Peptide Synthesis
Additionally, the trifluoroacetate derivatives have been used in peptide synthesis, demonstrating their utility in the preparation of peptides. This involves the synthesis of active esters of acylamino acids, further underscoring the broad applicability of trifluoroacetyl pyrrolidine derivatives in synthetic organic chemistry (Sakakibara & Inukai, 1965).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S,3R)-3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO4/c1-16-6(14)5-4(13)2-3-12(5)7(15)8(9,10)11/h4-5,13H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDACHCEJGWWHB-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](CCN1C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693358 | |
| Record name | Methyl (3R)-3-hydroxy-1-(trifluoroacetyl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate | |
CAS RN |
496841-09-9 | |
| Record name | Methyl (3R)-3-hydroxy-1-(trifluoroacetyl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)


![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
![methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B1503010.png)
![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)